Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate
Description
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate is a bicyclic compound featuring a sulfur-containing substituent (sulfanyl group) at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold, with an acetate ester moiety. The compound’s stereochemistry (endo vs. exo configuration) and substituent positioning significantly influence its synthesis and biological activity.
Properties
Molecular Formula |
C10H17NO2S |
|---|---|
Molecular Weight |
215.31 g/mol |
IUPAC Name |
methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate |
InChI |
InChI=1S/C10H17NO2S/c1-13-10(12)6-14-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-6H2,1H3 |
InChI Key |
IAHLXNRGRWKXQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1CC2CCC(C1)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The specific reaction conditions and reagents used can vary, but they often include catalysts and specific temperature controls to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon structure.
Scientific Research Applications
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various biological effects, depending on the specific receptor and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate. Key distinctions in their synthesis, physicochemical properties, and applications are summarized below:
Structural Analogues with Sulfanyl or Sulfonate Groups
Ester Variants and Positional Isomers
Pharmacologically Active Derivatives
Key Findings and Insights
Stereochemical Influence : Exo isomers (e.g., Mutilin 14-(exo-8-methyl-...) exhibit higher synthetic yields compared to endo counterparts, likely due to reduced steric hindrance .
Ester Group Impact : Methyl esters (target compound) offer moderate lipophilicity, whereas ethyl esters (e.g., 74332-85-7) may enhance membrane permeability .
Solubility Modifications : Sulfonate (3423-27-6) and hydrochloride salts (2387595-51-7) improve aqueous solubility, critical for drug formulation .
Biological Activity
Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate, a compound characterized by its unique bicyclic structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : CHNOS
- Molecular Weight : 215.31 g/mol
- CAS Number : 1706450-97-6
The compound features an azabicyclo structure, which is known for its ability to interact with neurotransmitter systems and other biological pathways.
Research indicates that compounds with similar azabicyclo structures often exhibit interactions with opioid receptors, particularly the kappa opioid receptor (KOR). The biological activity of this compound may involve:
- Kappa Opioid Receptor Antagonism : Studies have shown that related azabicyclo compounds can act as selective KOR antagonists, which may lead to analgesic effects without the side effects associated with mu-opioid receptor agonists .
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Similar compounds have demonstrated the ability to inhibit NAAA, which plays a role in the degradation of endocannabinoids, thereby enhancing their anti-inflammatory effects .
Analgesic Effects
The analgesic properties of this compound are supported by its structural similarity to known pain-relieving agents. In vitro studies suggest that it may modulate pain pathways through KOR antagonism, potentially offering a new avenue for pain management without the addictive properties of traditional opioids.
Anti-inflammatory Properties
The compound's ability to inhibit NAAA suggests it could be beneficial in treating inflammatory conditions. By preserving endogenous palmitoylethanolamide (PEA), it may enhance the analgesic and anti-inflammatory effects at sites of inflammation .
Case Studies and Research Findings
-
Kappa Opioid Receptor Studies : A series of azabicyclo compounds were tested for their KOR antagonistic properties, with some showing IC values in the low nanomolar range (e.g., 20 nM) and high selectivity ratios against other opioid receptors .
Compound KOR IC (nM) μ:κ Ratio δ:κ Ratio Analog 6c 20 36 415 -
NAAA Inhibition Studies : Compounds similar to this compound were evaluated for their ability to inhibit NAAA, demonstrating significant efficacy in preserving PEA levels and reducing inflammation in animal models .
Compound NAAA IC (μM) Selectivity ARN19689 0.042 High
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
